![molecular formula C13H19NO3 B12618588 Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester CAS No. 918311-73-6](/img/structure/B12618588.png)
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester is an organic compound with a complex structure It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a pentyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester typically involves the reaction of 4-(hydroxymethyl)phenyl isocyanate with pentanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of a urethane linkage between the isocyanate and the alcohol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The aromatic ring and hydroxyl group contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
Comparison
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester is unique due to the presence of the hydroxymethyl group on the aromatic ring and the pentyl ester group. These structural features confer distinct chemical properties and reactivity compared to other carbamic acid esters. The hydroxymethyl group enhances its solubility and potential for hydrogen bonding, while the pentyl ester group influences its lipophilicity and stability.
特性
CAS番号 |
918311-73-6 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC名 |
pentyl N-[4-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-2-3-4-9-17-13(16)14-12-7-5-11(10-15)6-8-12/h5-8,15H,2-4,9-10H2,1H3,(H,14,16) |
InChIキー |
BDFGJQIULFGRBN-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline](/img/structure/B12618510.png)
![2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12618533.png)
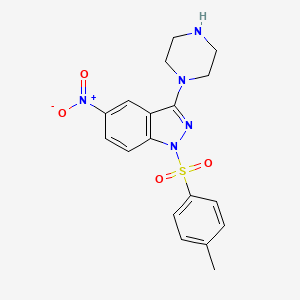

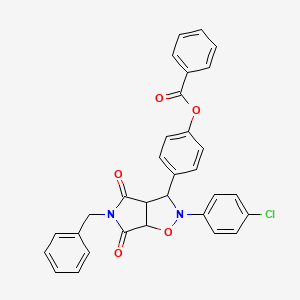
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)
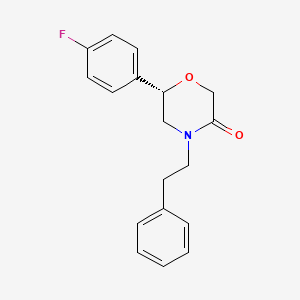
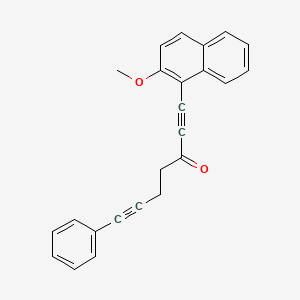
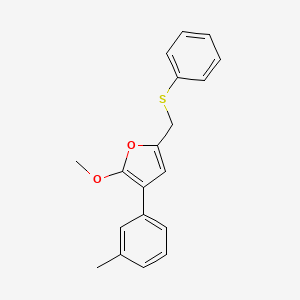
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)

